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Efficacy and Safety at a Glance

The table below summarizes the key efficacy and safety data for gandotinib and ruxolitinib from their

respective clinical trials.

Aspect Gandotinib (LY2784544) Ruxolitinib

Molecular Target JAK2 (with increased potency JAK1 and JAK2 [4] [5] [6]
for JAK2 V617F mutant) [1] [2]

[3]

Approval Status Investigational (Phase 2) [1] Approved for intermediate/high-risk MF in the
US and EU [4]

Key Trial Phase Phase 2 [1] Phase 3 (COMFORT-I & COMFORT-II) [4] [6]
Recommended 120 mg once daily [2] 15-25 mg twice daily (immediate-release) [4]
Phase 2 Dose [6]

Overall Survival Not reported in available Pooled 5-yr Data: Median OS 5.3 yrs

(OS) Benefit results (ruxolitinib) vs 3.8 yrs (control); 30% risk

reduction [HR 0.70] [4]
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| Spleen Volume Reduction (>35%) | Myelofibrosis (MF): Not a primary endpoint; 20/32 (62.5%)
evaluable patients had a >50% reduction in palpable spleen length at any time [2] | COMFORT-I (24 wks):
42% vs 0.7% (placebo) [7] COMFORT-II (48 wks): 28% vs 0% (BAT) [6] | | Symptom Improvement
(250% reduction in TSS) | MF: 11/21 (52%) at 12 weeks; 6/14 (43%) at 24 weeks (patients on >120 mg)
[2] | Demonstrated significant improvement in MF-related symptoms and quality of life [6] | | Most
Frequent Grade 3/4 Adverse Events (Drug-Related) | Anemia (11.6%), hyperuricemia (3.2%), fatigue
(2.9%), diarrhea (2.2%), thrombocytopenia (2.2%) [1] | Anemia and thrombocytopenia (dose-related) [4] [5]
| | Other Notable AEs | Diarrhea (55.3%, mostly Grl), nausea (42.1%, mostly Grl), increased blood

creatinine, renal failure [2] | Increased risk of infection (e.g., herpes zoster), changes in lipid levels [7] |

Detailed Experimental Data and Methodologies

For researchers, a deeper understanding of the trial designs and patient populations is crucial for interpreting

the data.

Ruxolitinib (COMFORT Trials)

e Trial Design: Two randomized, phase 3 trials: COMFORT-I (vs. placebo) and COMFORT-II (vs. Best
Available Therapy (BAT)) [4] [6].

¢ Patient Population: Adults with intermediate-2 or high-risk primary myelofibrosis (PMF), post-
polycythemia vera MF (PPV-MF), or post-essential thrombocythemia MF (PET-MF) [8] [6].

o Key Efficacy Endpoints:

o Primary: Proportion of patients achieving >35% reduction in spleen volume from baseline at
week 24 (COMFORT-I) or week 48 (COMFORT-II), measured by MRI/CT [4] [6].

o Secondary: Overall survival (OS), symptom improvement measured by the Modified
Myelofibrosis Symptom Assessment Form (MFSAF) [5] [6].

e Crossover Design: A significant proportion of patients in the control arms crossed over to receive
ruxolitinib, which confounded long-term survival comparisons. Statistical methods like Rank-
Preserving Structural Failure Time (RPSFT) were used to correct for this, showing a more
pronounced OS benefit (crossover-corrected HR 0.35) [4] [8].

Gandotinib (Phase 2 Study)

o Trial Design: A multicenter, single-arm, outpatient phase 2 study (NCT01594723) [1] [3].
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e Patient Population: Patients with JAK2 V617F-mutated MPNs, including polycythemia vera (PV),
essential thrombocythemia (ET), and myelofibrosis (MF). The trial included patients who had prior
ruxolitinib therapy [1] [2].

¢ Dosing: 120 mg administered orally once daily [1] [2].

+ Key Efficacy Endpoints:

o Overall Response Rate (ORR): Defined per protocol for each MPN subtype. In MF, the ORR
was low (9.1% in JAK2 V617F-mutated MF; 0% in JAK2 wild-type) [1].

o Spleen and Symptom Response: Spleen length was measured by palpation. Symptom
improvement was assessed using the MPN-SAF Total Symptom Score (TSS) and the Brief
Fatigue Inventory [1] [2].

e Pharmacokinetics/IPharmacodynamics: The maximum plasma concentration was reached 4 hours
after dosing, with a mean half-life of approximately 6 hours [2].

Mechanisms of Action and Selectivity

The following diagram illustrates the distinct targeting profiles of gandetinib and ruxolitinib within the

JAK-STAT pathway.
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The mechanistic and selectivity data for each drug is summarized in the table below.

Parameter Gandotinib (LY2784544) Ruxolitinib

Primary Potent JAK2 inhibitor [3] Potent JAK1 and JAK2
Molecular Action inhibitor [4]

Selectivity for Demonstrates increased potency for JAK2 V617F Inhibits both wild-type
JAK2 V617F mutant vs. wild-type JAK2 in cellular models [1] [2] [3] and mutant JAK2 [4]
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| Reported ICso / Ki Values | JAK2 (V617F): Ki = 0.245 nM JAK2 (cell-free): ICso = 3 nM JAK1: ICso =
19.8 nM [3] | Not detailed in the provided search results, but described as a potent and selective inhibitor of
JAK1 and JAK?2 [4] [6] | | Additional Targets | Also inhibits FLT3 (ICso = 4 nM) [3] | A sustained-release
formulation was developed to reduce peak plasma concentration (Cmax) and potentially improve therapeutic

index [5] |

Interpretation and Strategic Considerations for R&D

¢ Clinical Validation: Ruxolitinib has robust, long-term phase 3 data demonstrating survival benefit,
leading to full regulatory approval. Gandotinib remains an investigational drug with more limited
phase 2 data.

o Differentiated Mechanism: Gandotinib's potential selective inhibition of the JAK2 V617F mutant is
a key differentiator that may be worth exploring further, particularly for defined patient subsets.

o Safety Profiles: Both drugs cause cytopenias, but their distinct off-target profiles (e.g., gandotinib's
association with renal function changes and ruxolitinib's with lipid increases and infections) inform
different risk management strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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